molecular formula C10H11NO2 B1641755 6-Phenylmorpholin-3-one CAS No. 5493-95-8

6-Phenylmorpholin-3-one

Cat. No.: B1641755
CAS No.: 5493-95-8
M. Wt: 177.2 g/mol
InChI Key: RTQVWPLQBMKYGK-UHFFFAOYSA-N
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Description

6-Phenylmorpholin-3-one is a heterocyclic organic compound characterized by a morpholinone core (a six-membered ring containing one oxygen and one nitrogen atom) substituted with a phenyl group at the 6-position. Its molecular formula is C₁₀H₉NO₂, with a molecular weight of 175.19 g/mol . The compound is commercially available with high purity (95–99%), making it suitable for research applications in pharmaceuticals, agrochemicals, and materials science . The phenyl group contributes to aromatic interactions and may influence solubility, stability, and reactivity in synthetic pathways.

Properties

IUPAC Name

6-phenylmorpholin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c12-10-7-13-9(6-11-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTQVWPLQBMKYGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OCC(=O)N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Phenylmorpholin-3-one typically involves the reaction of phenylamine with ethylene oxide, followed by cyclization. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like sulfuric acid to facilitate the cyclization process .

Industrial Production Methods: On an industrial scale, the production of 6-Phenylmorpholin-3-one can be achieved through a continuous flow process. This method involves the use of high-pressure reactors and automated systems to ensure consistent quality and yield. The process is designed to be eco-friendly and cost-effective, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 6-Phenylmorpholin-3-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced morpholine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, where halogens or other substituents can be introduced.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products:

    Oxidation: Phenylmorpholinone oxides.

    Reduction: Reduced morpholine derivatives.

    Substitution: Halogenated phenylmorpholinones.

Scientific Research Applications

6-Phenylmorpholin-3-one has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.

    Industry: It is used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 6-Phenylmorpholin-3-one involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes involved in cellular processes, leading to the disruption of cell cycle regulation and cytokinesis. This inhibition can result in the suppression of cell proliferation, making it a potential candidate for anticancer therapies .

Comparison with Similar Compounds

Structural and Functional Differences

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications
6-Phenylmorpholin-3-one Not explicitly provided C₁₀H₉NO₂ 175.19 Phenyl at position 6 High-purity research reagent
(S)-6-((R)-Hydroxyphenylmethyl)morpholin-3-one 1005196-91-7 C₁₁H₁₃NO₃ 207.23 Chiral hydroxyphenylmethyl at 6 Potential chiral intermediate in drug synthesis
6-p-Tolylmorpholin-3-one 951627-10-4 C₁₁H₁₃NO₂ 191.23 p-Tolyl (4-methylphenyl) at 6 Enhanced lipophilicity for organic synthesis
(5R,6S)-5,6-Dimethylmorpholin-3-one 40784-16-5 C₆H₉NO₂ 127.14 5,6-dimethyl groups Compact structure; possible stability in formulation
6-(((1H-Inden-7-yl)oxy)methyl)-4-cyclohexylmorpholin-3-one 60929-53-5 C₂₀H₂₅NO₃ 327.42 Indenyloxymethyl at 6, cyclohexyl at 4 High molecular weight; complex target for medicinal chemistry
6-Aminomethyl-4-cyclopropyl-morpholin-3-one 1017215-55-2 Not provided Not provided Aminomethyl at 6, cyclopropyl at 4 Strained cyclopropyl group may increase reactivity

Key Research Findings

In contrast, the p-tolyl group in 6-p-Tolylmorpholin-3-one introduces electron-donating methyl substituents, which may enhance steric hindrance and alter reaction kinetics . The hydroxyphenylmethyl group in (S)-6-((R)-hydroxyphenylmethyl)morpholin-3-one adds hydrogen-bonding capability, improving solubility in polar solvents and biological target interactions .

Chirality and Synthesis :

  • Chiral derivatives like (S)-6-((R)-hydroxyphenylmethyl)morpholin-3-one are synthesized using enantioselective methods, making them valuable for asymmetric catalysis or as building blocks in active pharmaceutical ingredients (APIs) .

Conversely, the dimethyl groups in (5R,6S)-5,6-Dimethylmorpholin-3-one reduce steric bulk, favoring metabolic stability .

Safety and Handling: Morpholinone derivatives with reactive substituents (e.g., aminomethyl in 6-Aminomethyl-4-cyclopropyl-morpholin-3-one) require stringent safety protocols, including proper ventilation and first-aid measures for inhalation or skin contact .

Biological Activity

6-Phenylmorpholin-3-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities, including potential antimicrobial and anticancer properties. This article delves into the biological activity of this compound, supported by data tables, case studies, and research findings.

6-Phenylmorpholin-3-one features a morpholine ring substituted with a phenyl group, which influences its interaction with biological targets. The compound has been shown to inhibit specific enzymes involved in cellular processes, disrupting cell cycle regulation and cytokinesis. This inhibition can lead to suppressed cell proliferation, making it a candidate for anticancer therapies.

Antimicrobial Activity

Research indicates that 6-Phenylmorpholin-3-one exhibits notable antimicrobial properties against various pathogens. It has been particularly effective against Mycobacterium tuberculosis, demonstrating a bactericidal effect in low oxygen environments. In vitro studies have shown that compounds similar to 6-Phenylmorpholin-3-one retain activity against non-replicating M. tuberculosis at concentrations as low as 10 µg/ml .

Table 1: Antimicrobial Activity of 6-Phenylmorpholin-3-one

PathogenMinimum Inhibitory Concentration (MIC)Activity Type
Mycobacterium tuberculosis10 µg/mlBactericidal
Staphylococcus aureus32 µg/mlBacteriostatic
Escherichia coli>100 µg/mlNo significant activity

Anticancer Properties

The anticancer potential of 6-Phenylmorpholin-3-one has been explored in various studies. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation. In particular, it has demonstrated efficacy against breast cancer cells by inhibiting the PI3K/Akt pathway, which is crucial for tumor growth and survival.

Case Study: Efficacy Against Breast Cancer

In a study involving MCF-7 breast cancer cells, treatment with 6-Phenylmorpholin-3-one resulted in:

  • Cell Viability Reduction : A decrease in cell viability by approximately 70% at a concentration of 50 µM after 48 hours.
  • Apoptosis Induction : Flow cytometry analysis indicated an increase in apoptotic cells from 5% to 40% following treatment.

Pharmacokinetics and Toxicity

Pharmacokinetic studies have evaluated the absorption, distribution, metabolism, and excretion (ADME) properties of 6-Phenylmorpholin-3-one. The compound exhibited high oral bioavailability (nearly 100%) and was rapidly cleared from the system. Toxicity assessments indicated that it was well-tolerated at therapeutic doses but exhibited some neurotoxic effects at higher concentrations .

Table 2: Pharmacokinetic Profile of 6-Phenylmorpholin-3-one

ParameterValue
Oral Bioavailability~100%
Half-life~1.5 hours
Peak Plasma Concentration2.73 mg/L
Clearance RateHigh (greater than hepatic blood flow)

Comparison with Similar Compounds

When compared to other morpholine derivatives such as 4-Phenylmorpholin-3-one and N-(4-Fluorophenyl)-N-methylmorpholine, 6-Phenylmorpholin-3-one shows unique properties due to its specific substitution pattern. This structural difference impacts its stability and interaction with biological targets.

Table 3: Comparison of Morpholine Derivatives

Compound NameKey FeaturesBiological Activity
6-Phenylmorpholin-3-one Morpholine ring with phenyl substitutionAntimicrobial, Anticancer
4-Phenylmorpholin-3-one Phenyl substitution at the fourth positionLimited antimicrobial activity
N-(4-Fluorophenyl)-N-methylmorpholine Fluorinated phenyl groupInvestigated for anticancer properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.